molecular formula C23H38O5 B586448 Prostaglandin E2 isopropyl ester CAS No. 71845-66-4

Prostaglandin E2 isopropyl ester

Cat. No. B586448
CAS RN: 71845-66-4
M. Wt: 394.552
InChI Key: NOHLKSJQMSPOTB-FZNVCOGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostaglandin E2 (PGE2) isopropyl ester is a more lipophilic form of the free acid, PGE2 . Prostaglandin esters have enhanced lipid solubility compared to their parent compounds . They are generally hydrolyzed to the free acid by endogenous esterases upon in vivo administration, making the esters useful prodrugs .


Synthesis Analysis

The development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis has been reported . This process involves an unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .


Molecular Structure Analysis

The existence and configuration of hydroxyl groups at the 11 and 15 positions of PGE2 and prostanoid analog structures play a critical role in agonist activity . The carboxyl group is also important for activity and modification of the carboxylic acid to various esters results in greatly reduced affinity and potency .


Chemical Reactions Analysis

Prostaglandin esters have enhanced lipid solubility compared to their parent compounds . They are generally hydrolyzed to the free acid by endogenous esterases upon in vivo administration, making the esters useful prodrugs .


Physical And Chemical Properties Analysis

The molecular formula of Prostaglandin E2 isopropyl ester is C23H38O5 and its formula weight is 394.5 . It is a lipophilic prodrug form of PGE2 . It is soluble in DMF (30 mg/ml), DMSO (50 mg/ml), and Ethanol (50 mg/ml), but less soluble in PBS (pH 7.2) (<50 µg/ml) .

Mechanism of Action

Prostaglandin E2 (PGE2) isopropyl ester is a more lipophilic form of the free acid, PGE2 . They are generally hydrolyzed to the free acid by endogenous esterases upon in vivo administration, making the esters useful prodrugs .

Safety and Hazards

Prostaglandin E2 isopropyl ester is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be used for human or veterinary use .

Future Directions

The development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . The study not only provides an alternative route to the highly stereoselective synthesis of PGs, but also showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .

properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHLKSJQMSPOTB-FZNVCOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin E2 isopropyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.